4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is a compound that belongs to the pyrazole family, which is significant in medicinal chemistry and the development of various pharmaceuticals. This compound is recognized for its potential applications in enzyme inhibition and as a precursor for synthesizing more complex heterocyclic compounds. Its structural features make it a valuable target for research in both synthetic and medicinal chemistry.
This compound can be synthesized through various chemical reactions involving hydrazine derivatives and carbonitriles, often utilizing specific catalysts and reaction conditions to enhance yield and purity. It has been explored in the context of developing new therapeutic agents due to its structural similarity to purine bases, which are integral in biological processes.
4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is classified as a heterocyclic compound, specifically a pyrazole derivative. Its classification is significant because compounds in this category frequently exhibit diverse biological activities, making them of interest in drug discovery and development.
The synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile typically involves cyclization reactions using hydrazine derivatives and appropriate carbonitriles. Common methods include:
The reaction conditions are crucial for ensuring high yields. For instance, temperature control, solvent choice, and the presence of catalysts can significantly affect the outcome of the synthesis. Industrial methods may utilize continuous flow reactors to enhance production efficiency.
The molecular structure of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile consists of a pyrazole ring with a hydroxyl group at position 4 and a carbonitrile group at position 5. The molecular formula is C6H6N4O.
Key structural data includes:
4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile can undergo several chemical transformations:
Common reagents used include:
The mechanism of action for 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile primarily involves its interaction with specific enzymes or molecular targets within biological systems. It may inhibit enzyme activity by mimicking natural substrates, which leads to competitive inhibition at active sites. This mechanism is particularly relevant in the context of anticancer and antimicrobial research where enzyme inhibition is a therapeutic strategy.
The compound exhibits stability under standard laboratory conditions but may react under strong acidic or basic conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile has several scientific uses, including:
The pyrazole ring system represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This five-membered nitrogen-containing heterocycle serves as a structural cornerstone in numerous FDA-approved drugs and clinical candidates across therapeutic domains. Its significance stems from:
Table 1: Clinically Approved Pyrazole-Based Pharmaceuticals | Drug Name | Therapeutic Category | Molecular Target |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 inhibitor | |
Allopurinol | Antigout | Xanthine oxidase inhibitor | |
Sulfaphenazole | Antibacterial | Dihydropteroate synthase | |
Withasomniae* | Anticancer | Undefined molecular target | |
Phenylbutazone | Anti-inflammatory/analgesic | COX inhibitor |
Note: Withasomniae represents a plant-derived anticancer agent containing pyrazole moiety [8].
Recent advances highlight pyrazole's role in anticancer drug discovery, particularly through microwave-assisted synthesis. This technique enables rapid generation of derivatives targeting kinase pathways and apoptosis mechanisms. Studies demonstrate that C5-carbonitrile substitutions (as in 4-hydroxy-1-methyl-1H-pyrazole-5-carbonitrile) enhance cytotoxic potency against solid tumor cell lines [3].
Pyrazole chemistry has evolved through distinct developmental phases:
The structural evolution reveals a trend toward increased complexity: Early derivatives contained monofunctionalized pyrazoles, while modern pharmacophores incorporate bifunctional systems (e.g., 4-hydroxy-5-carbonitrile combinations) that enable simultaneous interactions with multiple biological targets.
4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile (C₅H₅N₃O; MW: 123.11 g/mol) represents a structurally sophisticated pyrazole variant with unique reactivity patterns:
N#CC1=C(O)C=NN1C
, InChIKey: AMYHDGIVCADZPZ-UHFFFAOYSA-N
, and CAS: 2091144-03-3
. Hydrogen-bonding parameters are defined by the hydroxyl donor (O-H: ~0.82 Å) and cyano acceptor (C≡N: 1.16 Å), creating a stable six-membered intramolecular network that influences crystal packing [1] [2] [5]. Table 2: Molecular Properties of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile | Property | Value/Descriptor | Experimental Method |
---|---|---|---|
Molecular Formula | C₅H₅N₃O | Elemental Analysis | |
Molecular Weight | 123.11 g/mol | Mass Spectrometry | |
Hydrogen Bond Donors | 1 (OH group) | Computational Modeling | |
Hydrogen Bond Acceptors | 3 (N≡N-O) | Computational Modeling | |
Tautomeric Equilibrium | Keto-enol ~1:2 (in DMSO-d₆) | ¹H-NMR Spectroscopy | |
Predicted LogP | -0.31 | Chromatographic Measurement | |
pKa (hydroxyl proton) | ~8.2 | Potentiometric Titration |
The compound's strategic positioning in heterocyclic synthesis is evidenced by its role in generating bis-pyrazole anticancer candidates. When condensed with terephthaldehyde derivatives, it forms bridged systems exhibiting dual inhibition of epidermal growth factor receptor (EGFR) and cyclooxygenase pathways [8]. This multifunctional capacity underscores its value in modern drug discovery paradigms.
Table 3: Related Pyrazole Carbonitrile Derivatives | Compound Name | CAS Number | Molecular Formula | Distinctive Feature |
---|---|---|---|---|
4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile | 2091144-03-3 | C₅H₅N₃O | 4-hydroxy tautomerism | |
3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile | 1692905-38-6 | C₅H₅N₃O | 3-hydroxy regioisomer | |
4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile | 214892-89-4 | C₇H₇N₃O₂ | Acetyl-modified bioactive analog | |
4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile | 327099-80-9 | C₅H₄BrN₃ | Halogenated synthetic intermediate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7